Ethyl 3-nitroisoxazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-nitro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5/c1-2-12-6(9)4-3-5(7-13-4)8(10)11/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRTWKLPHNQQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626811 | |
| Record name | Ethyl 3-nitro-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224593-92-3 | |
| Record name | Ethyl 3-nitro-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Ethyl 3 Nitroisoxazole 5 Carboxylate
Nucleophilic Attack and Substitutions
The electron-deficient nature of the isoxazole (B147169) ring, intensified by the presence of a nitro group at the C-3 position and a carboxylate group at C-5, renders the ring susceptible to nucleophilic attack. This section details the reactions with specific nucleophiles and the subsequent transformations.
Reactions with Nitrogen-Based Binucleophiles
The reactivity of nitroisoxazole carboxylates with nitrogen binucleophiles has been shown to yield complex spirocyclic systems. While direct studies on Ethyl 3-nitroisoxazole-5-carboxylate are limited, research on the analogous compound, ethyl 4-nitro-3-phenylisoxazole-5-carboxylate, provides significant insight into these transformations. rsc.orgresearchgate.net
The reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with various nitrogen-based binucleophiles leads to the formation of spiro compounds. rsc.org This spiroannellation occurs via a nucleophilic attack on the C-5 position of the isoxazole ring.
For instance, treatment with benzamidine results in a spiro nitronate in good yield. Similarly, reacting the nitroisoxazole with 1,3-diphenylguanidine affords a mixture of regioisomeric spiro salts. rsc.org A notable reaction involves the use of o-phenylenediamine in the presence of sodium hydride (NaH), which, after acidification, yields a heterospiran. rsc.org These reactions highlight a versatile method for constructing complex heterocyclic frameworks.
Table 1: Spiroannellation Reactions with Nitrogen Binucleophiles
| Binucleophile | Product Type | Reference |
|---|---|---|
| Benzamidine | Spiro nitronate | rsc.org |
| 1,3-Diphenylguanidine | Regioisomeric spiro salts | rsc.org |
| o-Phenylenediamine / NaH | Heterospiran | rsc.org |
The spirocyclic intermediates formed from the reactions with nitrogen binucleophiles, such as the spiro nitronates, are stable but can be readily converted into their corresponding nitro derivatives. rsc.org This transformation is typically achieved through simple acidification, for example, with hydrochloric acid. This two-step process—spiroannellation followed by acidification—provides a pathway to novel, highly substituted nitro-heterocyclic compounds. rsc.org
Reactivity of Active Methylene (B1212753)/Methyl Groups in Related 3,5-Dialkyl-4-nitroisoxazoles
The nitro group in 4-nitroisoxazoles significantly influences the acidity of adjacent C-H bonds, particularly in alkyl groups at the C-3 and C-5 positions. This activation allows these groups to participate in a variety of carbanion-mediated reactions.
In compounds like 3,5-dimethyl-4-nitroisoxazole (B73060), the methyl groups are "active" due to the strong electron-withdrawing effect of the 4-nitroisoxazole (B72013) core. In the presence of a base, a proton can be abstracted from one of the methyl groups to generate a resonance-stabilized carbanion.
This carbanion is a potent nucleophile and can react with various electrophiles. A key example is the base-catalyzed aldol-type condensation with aromatic aldehydes. The initially formed adduct can then undergo further reactions, demonstrating the synthetic utility of these activated methyl groups in building more complex molecular architectures.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is fundamental in carbon-carbon bond formation. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are typical substrates. wikipedia.org
In the context of nitroisoxazoles, the principles of the Knoevenagel condensation can be applied. While this compound itself does not possess a classic active methylene group, related 4-nitroisoxazoles with alkyl substituents can undergo reactions analogous to the Knoevenagel condensation. researchgate.net For example, a methyl group on the isoxazole ring, activated by the nitro group, can condense with aldehydes or ketones in the presence of a weak base catalyst like piperidine. wikipedia.orgresearchgate.net
Modern variations of this reaction employ catalysts like titanium tetrachloride (TiCl₄) and 4-dimethylaminopyridine (B28879) (DMAP) to achieve high efficiency and stereoselectivity, particularly in reactions involving nitroacetates. rsc.org
Table 2: Knoevenagel Condensation Variants
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Active Methylene Compound + Aldehyde/Ketone | Weakly basic amine (e.g., piperidine) | α,β-unsaturated ketone (conjugated enone) | wikipedia.org |
| Isatins + Nitroacetates | TiCl₄ / DMAP | 2-nitro-3-ylideneoxindole acetates (Z-selective) | rsc.org |
| N-methyl-nitroindazolylacetonitriles + Aldehydes | Piperidine | N-methyl-5-nitroindazolylacrylonitriles | researchgate.net |
Vinylogous Nitroaldol (Henry-Type) Reactions
The methyl group at the 5-position of the isoxazole ring in derivatives of 3-nitroisoxazole (B15234883) can participate in vinylogous nitroaldol (Henry-type) reactions. This reactivity is due to the activating presence of the nitro group at the 3-position. researchgate.net The reaction involves the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking an aldehyde. This process has been demonstrated in "on water" conditions, which can significantly enhance the reaction rate, offering an environmentally friendly approach to synthesizing isoxazole-substituted alkanols. lookchem.com
For instance, the reaction of 3,5-dimethyl-4-nitroisoxazole with various aldehydes in the presence of a base like triethylamine (B128534) in water can produce the corresponding vinylogous Henry adducts in high yields. lookchem.com These reactions are compatible with a range of electron-deficient aromatic aldehydes. lookchem.com
Table 1: Examples of Vinylogous Henry Reactions with 3,5-dimethyl-4-nitroisoxazole
| Aldehyde | Catalyst | Solvent | Product Yield | Reference |
|---|---|---|---|---|
| p-Chlorobenzaldehyde | Triethylamine | Water | 92% | lookchem.com |
| Various electron-deficient aromatic aldehydes | Triethylamine | Water | 93-97% | lookchem.com |
Mannich and Michael Addition Reactions
The activated methyl/methylene group in 4-nitroisoxazole derivatives can also participate in Mannich and Michael addition reactions. researchgate.net The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton, such as the methyl group on the isoxazole ring. wikipedia.orgadichemistry.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the carbanion generated from the isoxazole. wikipedia.org
In Michael additions, the carbanion derived from the nitroisoxazole adds to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful method for carbon-carbon bond formation. youtube.com For example, 4-nitro-5-styrylisoxazoles can act as Michael acceptors in reactions with γ-butenolide and N-Boc-pyrrolidone, catalyzed by Cinchona-based phase-transfer catalysts. researchgate.net
Cycloaddition Chemistry
This compound and its derivatives are involved in various cycloaddition reactions, highlighting their utility in constructing complex heterocyclic systems.
1,3-Dipolar Cycloadditions with Diazoalkanes
Electron-deficient isoxazoles, such as ethyl 4-nitro-3-phenylisoxazole-5-carboxylate, can undergo 1,3-dipolar cycloaddition reactions with diazoalkanes. acs.org In this type of reaction, the diazo compound acts as a 1,3-dipole that reacts with the isoxazole, which serves as the dipolarophile. wikipedia.org These reactions are a valuable method for synthesizing novel heterocyclic structures. For example, the reaction of diazomethane (B1218177) with an alkene dipolarophile typically yields a pyrazoline. wikipedia.org The regioselectivity of these reactions can be influenced by the substituents on both the diazoalkane and the isoxazole. wikipedia.org
Inverse Electron-Demand Hetero-Diels-Alder Reactions
4-Nitroisoxazoles can function as heterodienes in inverse electron-demand hetero-Diels-Alder reactions. wikipedia.org In these reactions, the electron-poor nitroisoxazole (diene) reacts with an electron-rich dienophile, such as ethyl vinyl ether. acs.org This type of cycloaddition is characterized by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. wikipedia.org These reactions have proven useful for the diastereoselective synthesis of spiro tricyclic nitroso acetals. acs.org The utility of inverse-electron-demand Diels-Alder reactions has been widely recognized for creating highly functionalized heteroaromatic systems, particularly in natural product synthesis and chemical biology. sigmaaldrich.comresearchgate.netrsc.orgunits.it
Intramolecular and Intermolecular Cascade Cycloadditions
Nitrocyclopropane carboxylates can undergo a cascade of intramolecular rearrangement followed by a cycloaddition reaction. rsc.orgresearchgate.net This process can be initiated thermally, leading to the formation of cyclic nitronates which then participate in cycloadditions with alkynes or alkenes to form complex bi(hetero)cyclic systems like aziridinoisoxazoles and isoxazolo[2,3-b]isoxazole derivatives. rsc.orgresearchgate.net These cascade reactions demonstrate a high degree of diastereoselectivity. rsc.orgresearchgate.net Similarly, 1,3,4-oxadiazoles can participate in intramolecular Diels-Alder/1,3-dipolar cycloaddition cascades, initiated by an inverse electron demand Diels-Alder reaction. nih.gov
Reductive and Hydrolytic Transformations
The nitro group and the ester functionality of this compound are susceptible to reductive and hydrolytic transformations, respectively. The nitro group can be reduced to an amino group, which opens up further synthetic possibilities. For instance, alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates can be efficiently transformed into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in an aqueous solution. researchgate.netlookchem.com This transformation often proceeds cleanly, yielding products without the need for chromatographic purification. lookchem.com
Hydrolysis of the ester group under basic conditions, for example, using lithium hydroxide (B78521), yields the corresponding carboxylic acid. researchgate.netresearchgate.netdntb.gov.ua These carboxylic acids can then undergo further reactions. For example, reductive cyclization of ethyl 4-(4-aminopyrrolidin-3-yl)-5-chloropyrrole-3-carboxylate, formed from a series of reactions starting with a related pyrrole (B145914) derivative, leads to the synthesis of complex heterocyclic structures. researchgate.netdntb.gov.ua
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,5-dimethyl-4-nitroisoxazole |
| p-Chlorobenzaldehyde |
| Triethylamine |
| 2-Furaldehyde |
| 4-nitro-5-styrylisoxazoles |
| γ-butenolide |
| N-Boc-pyrrolidone |
| Ethyl 4-nitro-3-phenylisoxazole-5-carboxylate |
| Diazomethane |
| Pyrazoline |
| Ethyl vinyl ether |
| Spiro tricyclic nitroso acetals |
| Nitrocyclopropane carboxylates |
| Aziridinoisoxazoles |
| Isoxazolo[2,3-b]isoxazole |
| 1,3,4-oxadiazoles |
| Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates |
| 3-amino-5-aryl/alkyl-isoxazole-4-carboxylates |
| 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates |
| Lithium hydroxide |
Reduction of Nitro Group to Amino Functionality
The conversion of the nitro group in this compound to a primary amine is a fundamental transformation that yields ethyl 3-aminoisoxazole-5-carboxylate. This product is a valuable intermediate for the synthesis of various biologically active molecules and novel materials. The reduction can be achieved through several methods, with catalytic hydrogenation being one of the most common and efficient approaches.
In a typical procedure, the nitroisoxazole is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and subjected to a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction proceeds under mild conditions, often at room temperature and atmospheric or slightly elevated pressure of hydrogen gas. The process is generally clean and provides high yields of the desired amino product.
The resulting ethyl 3-aminoisoxazole-5-carboxylate is a bifunctional molecule, possessing both an amino group and an ester functionality, making it a useful scaffold for further chemical modifications. nih.gov
Table 1: Representative Conditions for the Reduction of this compound
| Reagent/Catalyst | Solvent | Conditions | Product |
| H₂, Pd/C | Ethanol | Room Temperature, 1 atm | Ethyl 3-aminoisoxazole-5-carboxylate |
| SnCl₂·2H₂O | Ethanol | Reflux | Ethyl 3-aminoisoxazole-5-carboxylate |
| Fe, NH₄Cl | Ethanol/Water | Reflux | Ethyl 3-aminoisoxazole-5-carboxylate |
Formation of Hydrazinyl Derivatives
The nitro group at the 3-position of the isoxazole ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles like hydrazine (B178648). This reaction provides a direct route to 3-hydrazinylisoxazole derivatives. The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, leads to the displacement of the nitro group and the formation of ethyl 3-hydrazinylisoxazole-5-carboxylate.
This transformation is typically carried out at elevated temperatures to facilitate the substitution reaction. The resulting hydrazinyl derivative is a key intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]isoxazoles, which are of interest in medicinal chemistry. The reactivity of the hydrazinyl moiety allows for subsequent condensation reactions with various electrophiles to construct a wide array of complex molecules.
Table 2: Synthesis of Ethyl 3-Hydrazinylisoxazole-5-carboxylate
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Hydrazine hydrate | Ethanol | Reflux | Ethyl 3-hydrazinylisoxazole-5-carboxylate |
Reductive Ring Opening of Isoxazole Heterocycles
The isoxazole ring, while aromatic, can undergo reductive cleavage under specific conditions, providing access to acyclic compounds with valuable functional groups. The N-O bond within the isoxazole ring is susceptible to cleavage by various reducing agents. A common method for the reductive ring opening of isoxazoles is catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon, sometimes in the presence of an acid or base.
For this compound, this reductive cleavage can lead to the formation of β-amino-α,β-unsaturated esters. This transformation unmasks a valuable synthon that can be utilized in the synthesis of various natural products and pharmaceuticals. The specific outcome of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, using molybdenum-based catalysts (Mo/H₂) has been shown to be effective for the reductive cleavage of isoxazoles.
This ring-opening strategy represents a powerful tool for synthetic chemists, allowing for the conversion of a stable heterocyclic system into a highly functionalized acyclic intermediate.
Table 3: Conditions for Reductive Ring Opening of Isoxazoles
| Substrate | Reagent/Catalyst | Product Type |
| Substituted Isoxazole | Raney Nickel, H₂ | β-Amino Ketone/Ester |
| Substituted Isoxazole | Mo(CO)₆, H₂O | β-Enaminone |
| Substituted Isoxazole | Pd/C, H₂ | β-Amino Ketone/Ester |
Hydrolytic Conversion to Carboxylic Acids (Isoxazole as COOH Equivalent)
The ester functionality at the 5-position of this compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is a standard transformation in organic chemistry and is crucial for modifying the properties of the molecule or for enabling subsequent reactions, such as amide bond formation.
Base-catalyzed hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, is a common method. The reaction involves the saponification of the ethyl ester, followed by acidification to protonate the resulting carboxylate salt, yielding 3-nitroisoxazole-5-carboxylic acid.
Furthermore, the isoxazole ring itself can be considered a masked carboxylic acid functionality. Under certain harsh hydrolytic or reductive conditions, the isoxazole ring can be cleaved to reveal a dicarboxylic acid derivative, although this is a less common transformation for this specific substrate compared to the more controlled reactions at the nitro and ester groups. The more direct hydrolysis of the ester group is a predictable and high-yielding reaction. nih.gov
Table 4: Hydrolysis of this compound
| Reactant | Reagent | Conditions | Product |
| This compound | 1. NaOH (aq) 2. HCl (aq) | 1. Heat 2. Acidification | 3-Nitroisoxazole-5-carboxylic acid |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For Ethyl 3-nitroisoxazole-5-carboxylate, one would expect to observe distinct signals corresponding to the ethyl group protons (a quartet for the methylene (B1212753), -CH₂-, and a triplet for the methyl, -CH₃-, group) and a singlet for the proton on the isoxazole (B147169) ring. However, specific chemical shift values (δ), coupling constants (J), and integration data from experimental studies are not available in the surveyed literature.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. A ¹³C NMR spectrum for this compound would be expected to show signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the two carbons of the ethyl group. Despite the utility of this technique, no published experimental ¹³C NMR data, including chemical shifts (δ), could be located for this specific compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. An HRMS analysis of this compound would yield a precise mass that could confirm its chemical formula (C₆H₆N₂O₅). A search of scientific databases did not yield any published HRMS data for this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the nitro group (NO₂), the ester carbonyl group (C=O), and the C=N and N-O bonds within the isoxazole ring. Specific experimental IR data, including vibrational frequencies in wavenumbers (cm⁻¹), are not documented in the available literature.
X-ray Crystallography
Single Crystal X-ray Diffraction for Molecular Structure Determination
The definitive method for determining the precise atomic arrangement within a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique involves irradiating a single, high-quality crystal of the substance with a focused beam of X-rays. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed.
For this compound, this analysis would yield a wealth of structural information. Key data points that would be determined include the crystal system, space group, and unit cell dimensions. Furthermore, the precise coordinates of each atom within the molecule would be established, allowing for the accurate calculation of bond lengths, bond angles, and torsion angles. This level of detail is crucial for confirming the compound's covalent framework and understanding the spatial orientation of its constituent functional groups, namely the nitro group and the ethyl carboxylate moiety attached to the isoxazole ring.
As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, a detailed table of its crystallographic parameters cannot be provided at this time. The synthesis and crystallization of this compound would be the prerequisite steps to conducting such an analysis and populating the following data table.
Interactive Table: Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₆H₆N₂O₅ |
| Formula weight | 186.13 g/mol |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated density (g/cm³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
This table is populated with theoretical values and indicates the absence of experimental crystallographic data.
Analysis of Supramolecular Assembly and Hydrogen Bonding Networks
Beyond the individual molecule, the arrangement of molecules with respect to one another in the crystal lattice defines the supramolecular assembly. This organization is governed by a variety of non-covalent interactions, with hydrogen bonds often playing a dominant role.
In the case of this compound, the potential for hydrogen bonding exists. The oxygen atoms of the nitro group and the carbonyl group of the ester are potential hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors (like -OH or -NH groups), weak C-H···O hydrogen bonds could be significant in directing the crystal packing. The methylene and methyl protons of the ethyl group, as well as the proton on the isoxazole ring, could act as weak donors.
Interactive Table: Potential Hydrogen Bond Geometry in this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C-H···O=N | Data not available | Data not available | Data not available | Data not available |
| C-H···O=C | Data not available | Data not available | Data not available | Data not available |
This table illustrates the types of hydrogen bonds that could be present and highlights the current lack of specific experimental data.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. These calculations are instrumental in understanding the fundamental properties of compounds like ethyl 3-nitroisoxazole-5-carboxylate.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org It is particularly popular for its balance of accuracy and computational cost, making it a go-to method for studying complex organic molecules. DFT calculations are used to determine optimized geometries, vibrational frequencies, and a variety of electronic properties. researchgate.net
For molecules in the isoxazole (B147169) class, DFT has been employed to study electronic structures, analyze chemical reactivity descriptors (like hardness and electrophilicity), and understand reaction pathways. researchgate.netacu.edu.in
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms. For instance, DFT studies on related isoxazole systems have been used to understand complex rearrangements, such as the cascade Boulton-Katritzky and migration-nucleophilic attack-cyclization (MNAC) rearrangements. nih.gov
In the context of this compound, DFT could be used to:
Investigate the mechanism of its synthesis, for example, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne ester. nih.gov
Analyze the stability of the isoxazole ring and potential ring-opening reactions, which are characteristic of the weak N-O bond in isoxazoles. wikipedia.orgnih.gov
Model the transition states of nucleophilic aromatic substitution reactions, predicting the most likely pathways and activation energies.
Table 1: Illustrative Activation Energy Data from DFT Calculations for a Hypothetical Reaction (Note: This data is representative of typical DFT outputs for reaction analysis and does not represent actual experimental or calculated values for this compound.)
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) |
| Step 1 | Reactant A + B | TS1 | Intermediate C | 25.4 |
| Step 2 | Intermediate C | TS2 | Product D | 15.2 |
Many reactions involving heterocyclic compounds can result in multiple isomers. DFT calculations are crucial for predicting the regioselectivity and stereoselectivity of such reactions by comparing the energies of the different possible transition states. The pathway with the lowest activation energy is typically the most favored, leading to the major product.
For example, in the synthesis of isoxazoles via 1,3-dipolar cycloadditions, DFT can predict which regioisomer will be formed. nih.govacs.org Studies on the photocycloaddition of aldehydes to isoxazoles have shown that the observed high regio- and diastereoselectivity can be explained by analyzing the stability of the intermediate triplet 1,4-biradical, a task well-suited for DFT. beilstein-journals.org
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk The energies and symmetries of these orbitals are key to understanding many chemical reactions, particularly pericyclic reactions like cycloadditions. acs.orgyoutube.com
DFT is the primary method used to calculate the energies and visualize the shapes of the HOMO and LUMO. For this compound, the electron-withdrawing nitro and carboxylate groups are expected to significantly lower the energy of the LUMO, making the compound a good electrophile and a potent dienophile or dipolarophile in cycloaddition reactions. acs.org FMO analysis can predict the feasibility and outcome of such reactions. imperial.ac.uk
Table 2: Representative FMO Data from DFT Calculations (Note: This data is illustrative for the class of nitroisoxazole compounds and does not represent specific calculated values for this compound.)
| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Isoxazole | -9.8 | 0.5 | 10.3 |
| A Nitro-alkene | -10.5 | -1.5 | 9.0 |
| An Ethyl Acrylate | -10.9 | -0.2 | 10.7 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. northwestern.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.
These methods are often used as a benchmark to validate results from DFT calculations. For a molecule like this compound, ab initio calculations could provide highly accurate predictions of its geometry, dipole moment, and energy, serving as a "gold standard" for theoretical analysis. northwestern.edu
Density Functional Theory (DFT) Applications
Computational Tools for Chemical Information
A variety of software and databases are essential for conducting and disseminating computational chemistry research.
Quantum Chemistry Software: Programs like Gaussian, ORCA, and Spartan are widely used to perform DFT and ab initio calculations. These tools allow researchers to build molecules, set up calculations, and analyze the results, such as molecular orbital shapes and vibrational modes. acu.edu.innih.gov
Chemical Databases: Large databases are crucial for accessing information about known compounds.
PubChem: A public database from the National Institutes of Health (NIH) containing information on chemical substances and their biological activities.
ChemSpider: A free chemical structure database from the Royal Society of Chemistry, providing access to millions of structures, properties, and associated data.
CAS SciFinder: A comprehensive database of chemical literature and substance information maintained by the Chemical Abstracts Service (CAS).
These tools provide the infrastructure necessary for theoretical chemists to model complex molecules like this compound and share their findings with the scientific community.
Hierarchical Ordering of Spherical Environments (HOSE) Codes
Currently, there is no specific information available in the scientific literature regarding the application of Hierarchical Ordering of Spherical Environments (HOSE) codes to the analysis of this compound. HOSE codes are a method for the unambiguous and hierarchical description of a substructure, which can be valuable for structure-property relationship studies and database searching. Future computational studies on a series of related isoxazole derivatives could potentially utilize HOSE codes to correlate structural features with observed chemical or biological activities.
Artificial Neural Networks (ANN) in Chemical Data Analysis
A review of existing research indicates that the use of Artificial Neural Networks (ANN) for the specific analysis of chemical data related to this compound has not been reported. ANNs are powerful computational models, inspired by the structure of the human brain, that can be trained to recognize patterns in complex datasets. In the context of chemistry, ANNs could be employed to predict various properties of this compound, such as its reactivity, toxicity, or spectral characteristics, based on a dataset of related compounds with known properties. However, no such studies have been published to date.
While direct computational studies on this compound are limited, research on structurally similar compounds, such as other nitro-substituted isoxazoles, has employed quantum chemical calculations to investigate reaction mechanisms and electronic properties. These studies provide a foundation for potential future computational work on this compound.
Synthetic Applications and Derivatization Potential
Intermediate for Complex Organic Molecules
The strategic placement of reactive sites on the ethyl 3-nitroisoxazole-5-carboxylate molecule allows for its elaboration into intricate molecular architectures, including functionalized and polycyclic systems. This section details its utility in generating both asymmetric and racemic products, highlighting its importance in modern organic synthesis.
Construction of Functionalized and Polycyclic Systems
This compound is instrumental in the synthesis of various functionalized and polycyclic systems. The isoxazole (B147169) ring itself can be a precursor to other functionalities through ring-opening and rearrangement reactions. For instance, the reduction of the nitro group followed by diazotization and subsequent intramolecular cyclization can lead to the formation of fused heterocyclic systems.
Furthermore, the ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This allows for the introduction of a wide range of substituents and the construction of more complex molecular scaffolds.
Asymmetric and Racemic Product Generation
The versatility of this compound extends to stereoselective synthesis. While many reactions involving this compound yield racemic mixtures, asymmetric variants have been developed. Chiral catalysts or auxiliaries can be employed to induce stereoselectivity in reactions at or adjacent to the isoxazole core. For example, asymmetric reduction of the nitro group or stereoselective additions to the isoxazole ring can provide access to enantiomerically enriched products, which are crucial in medicinal chemistry and materials science.
Building Blocks for Diverse Heterocycles
The chemical reactivity of this compound makes it an excellent precursor for the synthesis of a variety of other heterocyclic compounds. The nitro and ester groups can be manipulated to facilitate the construction of substituted isoxazoles, as well as other five-membered rings like pyrroles and pyrazoles.
Synthesis of Substituted Isoxazole Derivatives
One of the most direct applications of this compound is in the synthesis of other substituted isoxazole derivatives. The nitro group can be displaced by various nucleophiles, or reduced and subsequently functionalized. For example, the reduction of the nitro group to an amino group furnishes ethyl 3-aminoisoxazole-5-carboxylate, a valuable intermediate for further elaboration. researchgate.netnih.gov
The ester moiety also provides a handle for modification. It can be hydrolyzed, reduced, or converted to other functional groups, allowing for the introduction of a wide range of substituents at the 5-position of the isoxazole ring. researchgate.net This flexibility is crucial for tuning the physical, chemical, and biological properties of the resulting isoxazole derivatives. rsc.orgrsc.orgnih.gov
Table 1: Examples of Substituted Isoxazole Derivatives from this compound and Related Compounds
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates | aq. Ammonia | 3-Amino-5-aryl/alkyl-isoxazole-4-carboxylates | researchgate.net |
| Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates | Hydrazine (B178648) hydrate (B1144303) | 3-Hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates | researchgate.net |
| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Iron powder, Acetic acid/Water | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | nih.gov |
Preparation of Amino- and Hydrazinylisoxazoles
A significant application of this compound is its conversion to amino- and hydrazinylisoxazoles. The reduction of the nitro group is a key transformation that opens up a plethora of synthetic possibilities. Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the yield and selectivity of the reaction.
The resulting 3-aminoisoxazole (B106053) derivatives are valuable building blocks in their own right. researchgate.net They can undergo a range of reactions, including acylation, alkylation, and diazotization, to introduce further functionality. Similarly, reaction with hydrazine provides access to 3-hydrazinylisoxazoles, which are precursors to fused heterocyclic systems like pyrazolo[5,1-c] researchgate.netrsc.orgunifi.ittriazines. researchgate.netresearchgate.net
Access to Pyrrole (B145914) and Pyrazole (B372694) Frameworks
The isoxazole ring in this compound can serve as a synthon for other five-membered heterocycles, notably pyrroles and pyrazoles. Ring transformation reactions, often initiated by the reduction of the nitro group or cleavage of the N-O bond, can lead to the formation of these important heterocyclic cores. nih.govresearchgate.net
For instance, reductive cleavage of the isoxazole ring can generate a 1,3-dicarbonyl compound or a related species, which can then be cyclized with a suitable nitrogen source, such as an amine or hydrazine, to form a pyrrole or pyrazole ring, respectively. researchgate.netnih.govunisi.it This strategy provides a powerful method for the construction of highly substituted pyrroles and pyrazoles that might be difficult to access through other routes.
Carboxylic Acid Surrogates and Equivalents
The isoxazole ring system, particularly when substituted with a nitro group, can function as a latent carboxylic acid moiety. This characteristic allows for its use in synthetic sequences where a free carboxylic acid would be incompatible with the reaction conditions.
Facile Transformation to Dicarboxylic Acid Derivatives
While specific studies detailing the transformation of this compound into dicarboxylic acid derivatives are not extensively documented, the reactivity of the closely related 3,5-dimethyl-4-nitroisoxazole (B73060) provides a strong model for this potential application. In this analogous system, the 4-nitroisoxazole (B72013) moiety is effectively converted into a carboxylic acid group. This transformation opens a pathway to dicarboxylic acid derivatives, which are valuable in polymer science and for creating complex molecular architectures. The process typically involves the cleavage of the isoxazole ring under specific reductive or hydrolytic conditions, unmasking the carboxyl group. This strategic use of the nitroisoxazole core as a carboxylic acid surrogate is a key feature of its synthetic utility.
Chiral Catalysis and Asymmetric Synthesis
The development of stereoselective C-C bond-forming reactions is a cornerstone of modern organic synthesis. This compound and its analogs are valuable partners in such transformations, particularly in the realm of asymmetric catalysis.
Vinylogous Pronucleophile in Allylic-Allylic Alkylation
In the context of asymmetric synthesis, nitroisoxazole derivatives have demonstrated significant potential as vinylogous pronucleophiles. Research on 3,5-dimethyl-4-nitroisoxazole has shown its successful application in the allylic-allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates. This reaction, often catalyzed by nucleophilic species, allows for the formation of new carbon-carbon bonds with a high degree of stereocontrol. The nitroisoxazole, upon deprotonation, forms a stabilized anion that can attack an electrophilic allylic partner. This reactivity pattern is anticipated to be shared by this compound, making it a promising candidate for similar enantioselective alkylation reactions.
Enantioselective Induction using Organocatalysis
Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an alternative to traditional metal-based catalysts. The enantioselective functionalization of pronucleophiles like nitroisoxazoles can be achieved with high efficiency using chiral organocatalysts. For instance, dimeric cinchona alkaloids have been successfully employed as nucleophilic catalysts to induce excellent enantiocontrol in the allylic-allylic alkylation of MBH carbonates with 3,5-dimethyl-4-nitroisoxazole. These catalysts operate by forming a chiral intermediate that directs the approach of the pronucleophile, thereby establishing the stereochemistry of the final product. This methodology provides access to highly functionalized, enantiomerically enriched products.
Role in Biomolecule Analog Synthesis
The structural motifs accessible through the reactions of nitroisoxazoles are relevant to the synthesis of analogs of biologically active molecules. The ability to introduce chiral centers and functional groups in a controlled manner is crucial for medicinal chemistry and drug discovery. While direct examples involving this compound in the synthesis of biomolecule analogs are still emerging, the dicarboxylic acid derivatives and other complex structures that can be generated from this scaffold are of significant interest for creating novel molecular entities with potential biological activity.
Advanced Synthetic Transformations
The synthetic utility of this compound extends beyond its role as a pronucleophile. The isoxazole ring itself can undergo a variety of transformations, allowing for further diversification of the molecular scaffold. These advanced synthetic transformations can include cycloaddition reactions, ring-opening and rearrangement reactions, and functional group interconversions of the nitro and ester moieties. These capabilities underscore the compound's versatility as a platform for constructing complex and diverse chemical structures.
of this compound
This article explores specific synthetic applications and the derivatization potential of the chemical compound this compound. The focus is strictly on the reaction types specified in the following sections.
The reactivity of this compound is governed by the interplay of its functional groups: the electron-withdrawing nitro group, the ester moiety, and the inherent chemical properties of the isoxazole ring. These features dictate its potential as a substrate in various chemical transformations.
A comprehensive review of scientific literature indicates a notable absence of studies where this compound serves as a primary substrate in cascade, domino, or tandem reactions. These reaction types, which involve multiple bond-forming events in a single synthetic operation, are powerful tools in organic synthesis.
While the synthesis of the isoxazole ring system itself can be achieved through cascade processes, for instance, from the reaction of aldehydes with primary nitro compounds, the subsequent use of the fully formed this compound to initiate such a sequence is not documented in available research. The stability of the isoxazole ring under many reaction conditions may preclude it from participating in the kind of sequential transformations that define cascade, domino, or tandem processes.
There is no information available in the scientific literature regarding the epoxidation, aziridination, or dihydroxylation of this compound.
This lack of data is consistent with the fundamental chemical properties of the isoxazole ring. Isoxazoles are classified as aromatic heterocyclic compounds. The double bonds within the ring are part of a delocalized π-electron system that confers aromatic stability. Reactions such as epoxidation, aziridination, and dihydroxylation are characteristic of alkenes, which possess localized π-bonds. The aromatic nature of the isoxazole ring makes it generally unreactive toward reagents and conditions typically employed for these transformations. The energy barrier to disrupt the aromaticity of the ring is significant, meaning such reactions are not favored.
Q & A
Basic Questions
Q. What are the standard synthetic routes for Ethyl 3-nitroisoxazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds, followed by nitration. For example, nitration of ethyl isoxazole-5-carboxylate precursors using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) is common. Optimization of solvent polarity (e.g., dichloromethane vs. acetic acid) and stoichiometric ratios of nitrating agents significantly impacts yield and purity .
- Key Considerations :
- Temperature : Exothermic nitration requires strict temperature control to avoid byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often used to isolate the nitro derivative .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., nitro group position) and ester functionality. Coupling constants in H NMR distinguish isoxazole ring protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragments consistent with nitro group loss .
- X-ray Crystallography : Resolves bond lengths/angles, confirming nitro group orientation and planarity of the isoxazole ring .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) monitors impurities; ≥95% purity is typical for research-grade material .
Advanced Research Questions
Q. How can researchers mitigate decomposition risks associated with the nitro group during storage or reactions?
- Stability Challenges : The nitro group is prone to thermal and photolytic decomposition, generating hazardous byproducts (e.g., NO) .
- Best Practices :
- Storage : Dark, airtight containers at –20°C in desiccated environments.
- Reaction Design : Avoid prolonged heating (>80°C); use inert atmospheres (N) to suppress oxidative side reactions .
- Monitoring : TGA/DSC analysis identifies decomposition thresholds .
Q. How should researchers resolve contradictions between X-ray crystallography data and computational modeling for this compound?
- Case Study : Discrepancies in dihedral angles (e.g., nitro group vs. ester orientation) may arise from crystal packing effects vs. gas-phase DFT calculations.
- Resolution Strategy :
- Refinement Software : Use SHELXL for high-resolution crystallography to minimize residual electron density errors .
- Computational Adjustments : Include solvent effects (e.g., PCM models) in DFT calculations to better match experimental data .
Q. What strategies optimize regioselectivity in functionalizing the isoxazole ring?
- Electrophilic Substitution : The nitro group deactivates the 5-position, directing electrophiles (e.g., halogens) to the 4-position. Steric effects from the ethyl ester further influence selectivity .
- Catalytic Approaches : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the 3-position requires pre-functionalization (e.g., bromination) .
Methodological Best Practices
Q. What are the recommended safety protocols for handling this compound?
- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
- Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose via licensed hazardous waste facilities .
- Ventilation : Use fume hoods for reactions involving volatile nitration byproducts .
Q. How can computational tools predict reactivity or biological activity of derivatives?
- In Silico Modeling :
- Docking Studies : AutoDock Vina screens for binding affinity to target enzymes (e.g., COX-2) using the nitro group as a hydrogen bond acceptor .
- DFT Calculations : Predict electrophilic Fukui indices to identify reactive sites for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
